molecular formula C5H4ClFN2 B063239 4-Chloro-2-fluoro-6-methylpyrimidine CAS No. 173918-34-8

4-Chloro-2-fluoro-6-methylpyrimidine

Cat. No.: B063239
CAS No.: 173918-34-8
M. Wt: 146.55 g/mol
InChI Key: XKXXKBIEVYZBNP-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 4, a fluorine atom at position 2, and a methyl group at position 6. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-fluoro-6-methylpyrimidine can be synthesized through several methods. One common method involves the diazotization of 2-amino-6-methylpyrimidine followed by fluorination and chlorination. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to improve yield and purity. This can include the use of advanced catalysts, controlled temperatures, and pressure conditions to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-fluoro-6-methylpyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting cancer and infectious diseases.

    Industry: It is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to specific molecular targets. The presence of the chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The methyl group at position 6 can also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoro-6-methylpyrimidine
  • 4-Chloro-6-methoxy-2-methylpyrimidine
  • 2-Fluoro-4-chloro-6-methylpyrimidine

Uniqueness

4-Chloro-2-fluoro-6-methylpyrimidine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of chlorine, fluorine, and methyl groups enhances its reactivity and selectivity in various chemical reactions and biological interactions .

Properties

IUPAC Name

4-chloro-2-fluoro-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXXKBIEVYZBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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